molecular formula C12H10F3N3OS2 B2987186 2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 338966-33-9

2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2987186
CAS RN: 338966-33-9
M. Wt: 333.35
InChI Key: BVTZTTZLSZCEPD-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C12H10F3N3OS2 and its molecular weight is 333.35. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition

Research has shown that derivatives of thiadiazole, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have been evaluated for their ability to inhibit GLS, with implications for therapeutic applications in conditions where glutaminase activity is a factor, such as cancer. One analog exhibited similar potency to BPTES but with improved solubility, highlighting the potential for further drug development (Shukla et al., 2012).

Antimicrobial Activity

A series of thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds like N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide have shown in vitro antibacterial activity against various pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. This demonstrates the potential utility of these compounds in developing new antimicrobial agents (Baviskar et al., 2013).

Synthesis of Novel Compounds

Research into thiadiazole derivatives has also focused on their synthesis and evaluation as precursors to a variety of biologically active molecules. For example, the versatility of N-Acyl-3,3-difluoro-2-oxoindoles in reactions with nucleophiles, including thiosemicarbazides, to yield products like N-(2-((5-aminoaryl-1,3,4-thiadiazol-2-yl)difluoromethyl)-4-(R)-phenyl)acetamide highlights the potential for these compounds in the synthesis of new drugs with varied therapeutic effects. The structural diversity achieved through these synthetic routes indicates the broad applicability of thiadiazole derivatives in medicinal chemistry (Boechat et al., 2008).

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS2/c1-7-2-4-8(5-3-7)20-6-9(19)16-11-18-17-10(21-11)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTZTTZLSZCEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

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